N'-Desaminomethylsulfonyl-N'-nitryl Dofetilide

Description

Properties

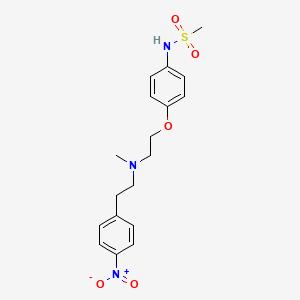

Molecular Formula |

C18H23N3O5S |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

N-[4-[2-[methyl-[2-(4-nitrophenyl)ethyl]amino]ethoxy]phenyl]methanesulfonamide |

InChI |

InChI=1S/C18H23N3O5S/c1-20(12-11-15-3-7-17(8-4-15)21(22)23)13-14-26-18-9-5-16(6-10-18)19-27(2,24)25/h3-10,19H,11-14H2,1-2H3 |

InChI Key |

FQIGLZCWEICMCI-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC1=CC=C(C=C1)[N+](=O)[O-])CCOC2=CC=C(C=C2)NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide involves multiple steps, including the reaction of 4-nitrophenoxyethylamine with methanesulfonyl chloride under specific conditions . The industrial production methods for this compound are not widely documented, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly with halogenated compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide has several applications in scientific research:

Chemistry: It is used as a reference material in analytical chemistry for the calibration of instruments and validation of methods.

Biology: The compound is studied for its potential effects on biological systems, particularly in the context of cellular signaling pathways.

Mechanism of Action

The mechanism of action of N’-Desaminomethylsulfonyl-N’-nitryl Dofetilide involves its interaction with ion channels in cardiac cells. It prolongs the cardiac action potential duration by inhibiting the rapid component of the delayed rectifier potassium current (I_Kr), which helps maintain normal sinus rhythm in patients with atrial fibrillation or atrial flutter .

Comparison with Similar Compounds

Pharmacological Profile and Mechanism of Action

Dofetilide

- Mechanism : Selective IKr blocker with high affinity for HERG channels (EC₅₀ = 12 nM in HERG-expressing human cells) .

- Potency : Kd = 3.9 nM for Kr in rabbit ventricular myocytes, with voltage- and time-dependent block kinetics .

N'-Desaminomethylsulfonyl-N'-nitryl Dofetilide

- HERG Affinity : Expected to retain IKr-blocking activity but with reduced potency compared to dofetilide (exact IC₅₀ data pending further studies).

Sotalol

- Mechanism: Non-selective beta-blocker with additional class III antiarrhythmic effects (IKr blockade).

- Efficacy : Similar to dofetilide in successful cardioversion rates (62.5% vs. 58%, p = 0.589) but with broader ion channel effects, increasing pro-arrhythmic risk .

- Safety : Higher risk of QT prolongation and torsades de pointes (TdP) due to combined beta-blockade and potassium channel inhibition .

UK-68,798 (Vernakalant Analog)

- Kinetics : Slower onset/offset binding compared to dofetilide, reducing frequency-dependent effects .

Electrophysiological and Clinical Data

Table 1: Key Pharmacodynamic Parameters

Table 2: Clinical Efficacy in Atrial Fibrillation

| Compound | Successful Cardioversion Rate | Pharmacological Cardioversion Rate |

|---|---|---|

| Dofetilide | 58% (n = 215) | 42% |

| Sotalol | 62.5% (n = 48) | 37.5% |

Molecular and Structural Insights

- HERG Binding : Dofetilide’s high affinity relies on Phe-656 in the S6 domain; mutations (e.g., F656V) reduce binding affinity 120-fold .

- Sulfonylurea Derivatives : Compound 56 (a sulfonylurea H3 antagonist) exhibits IC₅₀ = 0.08 μM for H3 receptors but lacks IKr activity, highlighting structural specificity in target engagement .

Biological Activity

N'-Desaminomethylsulfonyl-N'-nitryl Dofetilide is a derivative of Dofetilide, a class III antiarrhythmic agent primarily used for the treatment of atrial fibrillation and flutter. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications based on various studies.

Overview of Dofetilide

Dofetilide acts by inhibiting the rapid delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization. This inhibition prolongs the action potential duration and refractory period in cardiac tissues, thereby preventing arrhythmias. The metabolism of Dofetilide involves cytochrome P450 enzymes, particularly CYP3A4, and its renal clearance is mediated by transporters such as MATE1 and OCT1/2 .

Pharmacokinetics

The pharmacokinetic profile of this compound reflects its bioavailability, distribution, metabolism, and excretion. Key findings include:

- Absorption and Distribution : Following oral administration, Dofetilide is rapidly absorbed with peak plasma concentrations achieved within 1-3 hours. The bioavailability is approximately 30-40% due to first-pass metabolism.

- Metabolism : The primary metabolic pathway involves N-dealkylation mediated by CYP3A4. In vitro studies indicate that the metabolite N-desmethyl-Dofetilide retains some pharmacological activity but at significantly higher concentrations than the parent compound .

- Excretion : Approximately 80% of an administered dose is excreted unchanged in urine, highlighting the importance of renal function in drug clearance.

This compound exerts its biological effects through several mechanisms:

- Potassium Channel Blockade : By blocking I_Kr channels, it prolongs the cardiac action potential and refractory period. This action reduces the risk of reentrant arrhythmias.

- Drug Interactions : The compound's interaction with other drugs metabolized by CYP3A4 can lead to altered plasma concentrations, necessitating careful monitoring in clinical settings .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of Dofetilide in maintaining normal sinus rhythm (NSR) in patients with atrial fibrillation:

| Study | Dofetilide Dose (mcg BID) | Conversion to NSR (%) | 6-Month Maintenance in NSR (%) |

|---|---|---|---|

| Study 1 | Placebo | 6% | 38% |

| 125 | 10% | 44% | |

| 250 | 30% | 52% | |

| 500 | 1% | 32% | |

| Study 2 | Placebo | 6% | 25% |

| 125 | 11% | 49% | |

| 250 | 29% | 57% | |

| 500 | 1% | 22% |

These results indicate a significant dose-dependent response in maintaining NSR compared to placebo .

Safety Profile

The safety profile of this compound has been evaluated in various clinical trials. While serious adverse events are relatively rare, there have been reports of torsade de pointes, particularly at higher doses. Continuous ECG monitoring is recommended during therapy initiation .

Case Studies

Recent case studies highlight the importance of individualized dosing based on renal function and concomitant medications:

- Case Study A : A patient with impaired renal function experienced increased plasma levels leading to significant QT prolongation after standard dosing.

- Case Study B : A patient on concurrent CYP3A4 inhibitors showed enhanced drug exposure, necessitating dose adjustment to prevent adverse effects.

These cases underscore the necessity for careful patient management when prescribing this compound.

Q & A

Basic: What are the primary pharmacological mechanisms of N'-Desaminomethylsulfonyl-N'-nitryl Dofetilide, and how are they experimentally validated?

Answer:

this compound (a derivative of Dofetilide) acts as a selective blocker of the rapid delayed-rectifier potassium current (IKr) by targeting the hERG (KV11.1) channel. This inhibition prolongs the cardiac action potential duration, classified as a Class III antiarrhythmic effect. Experimental validation involves:

- Patch-clamp electrophysiology to measure IKr suppression in isolated cardiomyocytes (e.g., guinea pig models), where 1 μM Dofetilide reduces IKr amplitude to 61% of baseline .

- In vivo studies in canine hearts, demonstrating apico-basal repolarization disparities due to differential effects on effective refractory periods (ERPs) .

- Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for real-time assessment of beating frequency and amplitude changes under drug exposure .

Basic: What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Answer:

- High-Performance Thin-Layer Chromatography (HPTLC): Validated for linearity (100–600 ng/band, r² = 0.998), precision, and recovery (98–101%). Degradation studies under stress conditions (e.g., hydrolysis, oxidation) identify impurities via HPTLC-MS/MS, critical for stability profiling .

- Gas–Liquid Chromatography (GLC): Used for purity assessment (≥99%) in reagent-grade synthesis intermediates, with distilling range specifications (e.g., 164.5–167.5°C for N,N-Dimethylacetamide) .

Advanced: How can machine learning optimize dosing protocols for this compound in clinical trials?

Answer:

- Predictive Modeling: Logistic regression of the AAD-GEN study (n=354) identified starting dose (500 mcg; OR=5.0, p<0.001) and sinus rhythm (OR=2.8, p<0.001) as positive predictors of successful loading. Dose adjustments during loading reduced success likelihood (OR=0.19, p<0.001) .

- Reinforcement Learning (RL): An 8-cluster patient-state model trained on 80% of dosing decisions achieved 96.1% accuracy in predicting dose adjustments, reducing protocol deviations .

Advanced: How do contradictory QTc interval outcomes in clinical studies inform risk-benefit analysis?

Answer:

A comparative study (n=378) found significant QTc prolongation post-Dofetilide administration (e.g., 464.5 ± 43.1 msec after 1st dose vs. 453 ± 32.6 msec for Sotalol, p=0.03). However, torsade de pointes incidence was low (1.6%), suggesting protocol-driven monitoring (e.g., telemetry, dose adjustment for QTc >500 msec) mitigates arrhythmic risk despite prolonged intervals .

Table 1: QTc Prolongation in Dofetilide vs. Sotalol

| Dose Timing | Dofetilide (msec) | Sotalol (msec) | p-value |

|---|---|---|---|

| Post-1st dose | 464.5 ± 43.1 | 453 ± 32.6 | 0.03 |

| Post-3rd dose | 474.2 ± 34.8 | 463.5 ± 34 | 0.02 |

| Post-5th dose | 473.5 ± 32.5 | 450 ± 64.8 | 0.01 |

Basic: What synthetic pathways are reported for Dofetilide derivatives, and how are intermediates characterized?

Answer:

Key intermediates include:

- N-methyl-2-(4-nitrophenyl)ethylamine: Synthesized via nitro-group reduction and methylation, characterized by melting point (147–149°C) and crystallography (e.g., X-ray diffraction) .

- N-[4-(2-substituted-aminoethoxy)phenyl]methanesulfonamide: Validated by NMR and mass spectrometry, with purity ≥99% per USP standards .

Advanced: How do institution-specific protocols reduce hospitalization costs during Dofetilide initiation?

Answer:

A VA Medical Center study (n=150) compared pre- and post-protocol cohorts:

- Condensed Dosing: Two doses administered on Day 1 reduced mean hospital stay by 1.2 days (p<0.001) without increasing adverse events.

- Cost Savings: Reduced bed-day utilization lowered hospitalization costs by 18% .

Advanced: What in vitro models assess cardiac toxicity of Dofetilide derivatives?

Answer:

- hiPSC-CMs with RTCA: Real-time cell analysis tracks beating frequency (e.g., 10% reduction at 10 nM Dofetilide, p<0.05) and amplitude changes, correlating with clinical torsadogenic risk .

- Xenopus Oocyte Electrophysiology: Measures HERG current blockade (e.g., 61% suppression at 1 μM), validating proarrhythmic potential .

Basic: How are stability and degradation profiles of Dofetilide derivatives determined?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.